molecular formula C16H15ClO2 B13874867 Benzhydryl 2-chloropropanoate

Benzhydryl 2-chloropropanoate

Cat. No.: B13874867
M. Wt: 274.74 g/mol
InChI Key: AGBANENAAOTFLU-UHFFFAOYSA-N
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Description

Benzhydryl 2-chloropropanoate is an organic compound that belongs to the benzhydryl group of compounds It is characterized by the presence of a benzhydryl group (diphenylmethyl) attached to a 2-chloropropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzhydryl 2-chloropropanoate can be synthesized through the esterification of benzhydrol with 2-chloropropanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 2-chloropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzhydryl 2-chloropropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions

Mechanism of Action

The mechanism of action of benzhydryl 2-chloropropanoate involves its interaction with specific molecular targets and pathways. The benzhydryl group can interact with various enzymes and receptors, leading to changes in their activity. The 2-chloropropanoate moiety can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzhydryl 2-chloropropanoate is unique due to the presence of both the benzhydryl and 2-chloropropanoate moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15ClO2

Molecular Weight

274.74 g/mol

IUPAC Name

benzhydryl 2-chloropropanoate

InChI

InChI=1S/C16H15ClO2/c1-12(17)16(18)19-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3

InChI Key

AGBANENAAOTFLU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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